N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride is a structurally complex small molecule characterized by a fused thieno[2,3-c]pyridine core substituted with a benzothiazole moiety, an isopropyl group, and a benzofuran-2-carboxamide side chain. Its hydrochloride salt form enhances solubility and bioavailability, a common strategy for optimizing drug-like properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S2.ClH/c1-15(2)29-12-11-17-22(14-29)33-26(23(17)25-27-18-8-4-6-10-21(18)32-25)28-24(30)20-13-16-7-3-5-9-19(16)31-20;/h3-10,13,15H,11-12,14H2,1-2H3,(H,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQGGCKICNITOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6O5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They are known to target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.
Mode of Action
Benzothiazole derivatives are known to inhibit the activity of their target enzymes, leading to disruption of essential biological processes.
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the arabinogalactan biosynthesis pathway, leading to the disruption of the mycobacterial cell wall formation. This disruption can inhibit the growth and proliferation of the bacteria, thereby exhibiting anti-tubercular activity.
Result of Action
The result of the compound’s action would be the inhibition of the growth and proliferation of the targeted bacteria, due to the disruption of essential biological processes. This could potentially lead to the effective treatment of tuberculosis.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride (CAS No. 524708-03-0) is a synthetic compound that has garnered attention due to its potential biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair mechanisms. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H21N3OS2
- Molecular Weight : 371.52 g/mol
- IUPAC Name : N-[3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]benzofuran-2-carboxamide hydrochloride
This compound primarily acts as an inhibitor of APE1. APE1 plays a critical role in the base excision repair (BER) pathway by recognizing and processing abasic sites in DNA. By inhibiting APE1, this compound can increase the accumulation of DNA damage in cancer cells, potentially enhancing the efficacy of chemotherapeutic agents.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against APE1 with an IC50 value in the low micromolar range. For example:
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl... | 2.0 ± 0.1 | Potent APE1 inhibition |
| Related analogs | Varies | Comparable or reduced activity |
The compound has shown to potentiate the cytotoxicity of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell lines, suggesting its potential use in combination therapies for cancer treatment .
Pharmacokinetics
Pharmacokinetic studies indicate that after intraperitoneal administration at a dose of 30 mg/kg in mice, the compound achieves favorable plasma and brain exposure levels. This suggests good bioavailability and potential for effective therapeutic concentrations within the central nervous system .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Combination Therapy with Alkylating Agents : In a study involving HeLa cells treated with MMS and TMZ, the addition of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) resulted in a significant increase in cell death compared to treatments with alkylating agents alone. This indicates that the compound may enhance the efficacy of existing chemotherapeutic regimens .
- Structure–Activity Relationship (SAR) : Research into SAR has identified key structural features necessary for APE1 inhibition. Modifications to the thiazole and benzofuran rings have been explored to optimize potency while minimizing toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the thieno[2,3-c]pyridine core, the aromatic systems (benzothiazole, benzofuran), and the pendant carboxamide groups. Below is a detailed comparison:
Substituent Variations at the 6-Position of the Thieno[2,3-c]pyridine Core
Key Observations :
- Isopropyl vs.
- Benzofuran vs. Furan : The benzofuran-2-carboxamide (target compound) provides extended aromaticity, which may improve π-π stacking interactions in biological targets compared to simpler furan derivatives .
Carboxamide Group Modifications
Physicochemical and Pharmacokinetic Properties
Solubility and Bioavailability
- Target Compound : The hydrochloride salt form improves solubility, a critical factor for oral bioavailability. Analogous compounds (e.g., compound 3 in ) exhibit favorable pharmacokinetics, including plasma and brain exposure in murine models .
- Furan-2-carboxamide Derivatives : Simpler carboxamide groups (e.g., furan) may reduce molecular weight but could compromise binding affinity due to decreased aromatic surface area .
Structural Analysis Techniques
- NMR Profiling : highlights that substituent changes (e.g., benzofuran vs. furan) alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), reflecting differences in electronic environments and steric effects .
- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting structural data for these compounds may rely on similar computational methods .
Preparation Methods
Imine Formation and Cyclization
- Reactants : 2-Thiophene ethylamine (1.0 equiv), formaldehyde (1.2 equiv), and water are heated at 50–55°C for 20–30 hours.
- Cyclization : The resulting imine intermediate is treated with ethanolic hydrogen chloride (25–30% w/w) at 65–75°C for 4–8 hours, inducing cyclization to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
- Isopropyl Introduction : Alkylation of the secondary amine with isopropyl bromide in the presence of K₂CO₃ in DMF at 80°C yields the 6-isopropyl derivative.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Imine formation | 50°C, 24h | 78 |
| Cyclization | 70°C, HCl/EtOH, 6h | 65 |
| Isopropyl alkylation | K₂CO₃, DMF, 80°C, 12h | 82 |
Functionalization with Benzo[d]Thiazol-2-Yl Group
The benzothiazole moiety is introduced via nucleophilic substitution, leveraging methods from PMC6669756.
Synthesis of 2-Bromoethoxybenzo[d]thiazole
- Alkylation : Benzo[d]thiazol-2-ol is treated with 1,2-dibromoethane in acetonitrile with K₂CO₃, yielding 2-(2-bromoethoxy)benzo[d]thiazole.
- Coupling : The bromoethoxy derivative undergoes nucleophilic attack by the tetrahydrothienopyridine’s amine group at 80°C in DMF, facilitated by NaI as a catalyst.
Optimization Insight :
- Excess 1,2-dibromoethane (1.5 equiv) improves alkylation efficiency.
- NaI enhances bromide displacement kinetics via in situ iodide generation.
Benzofuran-2-Carboxamide Installation
Benzofuran-2-carboxylic acid is activated and coupled to the tetrahydrothienopyridine intermediate using peptide coupling reagents.
Carboxylic Acid Activation
- Activation : Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with NH₃ to yield benzofuran-2-carboxamide.
- Amide Coupling : The carboxamide is coupled to the tetrahydrothienopyridine amine using EDCl/HOBt in dichloromethane at 25°C.
Reaction Metrics :
| Parameter | Value |
|---|---|
| EDCl Equiv | 1.2 |
| HOBt Equiv | 1.0 |
| Reaction Time | 12h |
| Yield | 74% |
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/diethyl ether.
Crystallization Protocol :
- Dissolve free base in hot ethanol (60°C).
- Bubble HCl gas until pH ≈ 2.
- Cool to 0–5°C, isolate precipitate, and wash with cold diethyl ether.
Purity Data :
- HPLC : >99% (λ = 254 nm).
- Melting Point : 218–220°C (decomp.).
Alternative Methodologies and Catalytic Innovations
Rhodium-Catalyzed Benzofuran Synthesis
As reported in ACS Omega (2024), rhodium complexes (e.g., CpRh) enable annulation of benzamides with vinylene carbonate, offering a route to substituted benzofurans under mild conditions. This method could replace traditional cyclization approaches for the benzofuran subunit.
Copper-Mediated Cyclization
Copper bromide in DMSO promotes one-pot synthesis of benzofuran derivatives from salicylaldehydes and alkynes, achieving yields up to 89%. This strategy reduces step count and improves atom economy.
Challenges and Optimization Strategies
- Regioselectivity in Cyclization :
- Exothermic Reactions :
- Purification Complexity :
- Silica gel chromatography (hexane/EtOAc gradient) resolves intermediates, while activated carbon decolorizes crude products.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high purity?
The synthesis involves multi-step organic reactions, typically including:
- Cyclization of benzo[d]thiazole precursors with tetrahydrothieno[2,3-c]pyridine intermediates under controlled temperatures (60–80°C) and solvents like ethanol or dimethylformamide .
- Amidation using benzofuran-2-carboxamide derivatives, requiring anhydrous conditions to avoid hydrolysis .
- Salt formation with hydrochloric acid to stabilize the final product .
Q. Optimization strategies :
- Vary solvent polarity (e.g., switch from ethanol to THF) to improve intermediate solubility.
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
- Use recrystallization or column chromatography for purification, with purity confirmed by NMR (δ 7.2–8.5 ppm for aromatic protons) and HPLC (>95% purity) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- NMR spectroscopy : Assign peaks for key functional groups (e.g., benzothiazole protons at δ 7.8–8.3 ppm, tetrahydrothieno pyridine protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 502.04) .
- X-ray crystallography : Resolve bond lengths and angles to validate stereochemistry, particularly for the isopropyl and tetrahydrothieno groups .
Q. How should researchers design initial biological activity assays for this compound?
- Target selection : Prioritize kinases or GPCRs due to structural similarity to benzothiazole-based inhibitors .
- In vitro assays :
- Use fluorescence polarization for binding affinity (IC50) measurements.
- Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) with dose ranges of 1–100 µM .
- Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks .
Advanced Research Questions
Q. How can computational modeling improve the understanding of structure-activity relationships (SAR)?
- Molecular docking : Simulate interactions with targets like EGFR or BRAF using AutoDock Vina. Focus on the benzofuran moiety’s role in hydrophobic binding pockets .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the amide group and Asp831 in EGFR) .
- QSAR models : Corporate electronic parameters (HOMO-LUMO gaps) with bioactivity data to predict modifications for enhanced potency .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological audit : Compare assay conditions (e.g., ATP concentrations in kinase assays, cell passage numbers) that may alter results .
- Solubility checks : Ensure DMSO stock concentrations are <0.1% to avoid solvent interference .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratios). For example:
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 60°C | 80°C | 70–75°C |
| Catalyst (mol%) | 5% | 10% | 7.5% |
| Reaction Time | 6 h | 12 h | 9 h |
- Continuous flow systems : Improve heat distribution and reduce side reactions compared to batch reactors .
Q. How can researchers validate the compound’s metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS. Compare degradation rates to control compounds .
- CYP450 inhibition screening : Test against isoforms 3A4 and 2D6 to assess drug-drug interaction risks .
- Pharmacokinetic profiling : Administer IV/oral doses in rodents and calculate AUC, Cmax, and clearance rates .
Q. What are the best practices for resolving spectral data discrepancies (e.g., unexpected NMR peaks)?
- Impurity profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed amide groups) .
- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in the tetrahydrothieno pyridine region .
Q. How can the compound’s selectivity for specific biological targets be enhanced?
- Fragment-based drug design : Replace the isopropyl group with bulkier tert-butyl to reduce off-target binding .
- Proteome-wide profiling : Use affinity chromatography coupled with mass spectrometry to identify unintended targets .
- Crystal structure analysis : Modify the benzofuran ring based on electron density maps of target-ligand complexes .
Q. What methodologies are recommended for studying the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout screens : Identify genes whose deletion sensitizes/resists the compound, revealing pathway involvement .
- Phosphoproteomics : Quantify changes in kinase signaling networks via SILAC labeling and LC-MS/MS .
- In vivo imaging : Use fluorescently tagged analogs to track tissue distribution in zebrafish or murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
